molecular formula C17H20N4O2 B2442197 N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE CAS No. 1396765-68-6

N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B2442197
CAS No.: 1396765-68-6
M. Wt: 312.373
InChI Key: SBUIOCKTAZSVJA-UHFFFAOYSA-N
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Mechanism of Action

    Target of action

    Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

    Mode of action

    The exact mode of action can vary depending on the specific compound and its targets. 1,2,4-oxadiazoles generally work by interacting with various enzymes and proteins that contribute to the proliferation of cancer cells .

    Biochemical pathways

    The affected pathways can also vary, but they generally involve the inhibition of key enzymes and proteins involved in the proliferation of infectious agents or cancer cells .

    Result of action

    The result of the compound’s action would be the inhibition of the proliferation of the targeted infectious agents or cancer cells .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the oxadiazole ring and the cyclohexyl and isonicotinamide groups. This unique structure allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a valuable tool in scientific research .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-15(13-6-10-18-11-7-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-4-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUIOCKTAZSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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